molecular formula C18H20N4O2 B3068016 (R,R)-DACH-pyridyl TROST ligand CAS No. 218290-24-5

(R,R)-DACH-pyridyl TROST ligand

Cat. No.: B3068016
CAS No.: 218290-24-5
M. Wt: 324.4 g/mol
InChI Key: BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
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Description

Historical Context and Evolution of Trost Ligands

The development of the (R,R)-DACH-pyridyl Trost ligand is built upon decades of foundational work in organometallic chemistry and asymmetric catalysis. Its evolution is intrinsically linked to the discovery of the Tsuji-Trost reaction and the subsequent refinement of chiral ligands designed to control enantioselectivity.

The journey began with the palladium-catalyzed allylic substitution reaction, first reported by Jiro Tsuji in 1965. wikipedia.org This reaction involves the substitution of a leaving group in an allylic position with a nucleophile, catalyzed by a palladium complex. wikipedia.org A major breakthrough occurred in 1973 when Barry M. Trost adapted this methodology, introducing phosphine (B1218219) ligands to the palladium catalyst. wikipedia.org This innovation significantly enhanced the reactivity and expanded the scope of the reaction. wikipedia.org The use of phosphine ligands, such as triphenylphosphine, proved crucial for modulating the electronic and steric properties of the palladium catalyst, leading to the development of numerous strategies for asymmetric allylic alkylation. wikipedia.org

A key advancement in achieving high enantioselectivity was the development of C2-symmetric ligands. These ligands possess a two-fold rotational axis of symmetry, which effectively reduces the number of possible transition states in a catalytic cycle, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov The Trost group pioneered the use of ligands based on a chiral scaffold derived from trans-1,2-diaminocyclohexane (DACH). wikipedia.org This diamine serves as a robust building block for creating a class of C2-symmetric diphosphine ligands that have proven to be highly effective and versatile in asymmetric synthesis. wikipedia.orgacs.org The rigidity and well-defined stereochemistry of the DACH backbone create a "chiral pocket" that effectively transfers stereochemical information from the ligand to the substrate.

The this compound is a specific member of the C2-symmetric DACH-based ligand family. While the first generation of Trost ligands featured amide linkages to 2-diphenylphosphinobenzoic acid (the "standard" or "phenyl" Trost ligand), subsequent research explored variations of the aromatic phosphine moiety to fine-tune the ligand's properties. wikipedia.org The (R,R)-DACH-pyridyl variant replaces the phenyl groups with pyridyl rings. This substitution is not trivial; the nitrogen atom in the pyridine (B92270) ring alters the electronic properties of the ligand, which can influence the catalytic activity and selectivity. Furthermore, the steric profile is different from its phenyl and naphthyl counterparts, potentially allowing for improved performance with specific classes of substrates. For instance, in certain enantioselective carboetherification reactions, the pyridyl variant has demonstrated superior enantioselectivity compared to the phenyl version. nih.gov

Significance in Asymmetric Synthesis

The this compound and its family are significant tools in modern organic synthesis, enabling the efficient construction of complex, enantiomerically enriched molecules that are often key intermediates for pharmaceuticals and natural products. wikipedia.org

The fundamental role of the this compound in asymmetric synthesis is to induce chirality. When complexed with a palladium precursor, the ligand creates a chiral catalytic environment. In a typical palladium-catalyzed AAA reaction, a π-allylpalladium intermediate is formed. wikipedia.org The chiral ligand, wrapping around the metal, dictates the trajectory of the incoming nucleophile's attack on the π-allyl complex. By controlling the facial selectivity of this attack, the catalyst selectively generates one of the two possible product enantiomers, often with high enantiomeric excess (ee). wikipedia.org Research has shown that Trost-type ligands can achieve excellent levels of enantioselectivity, in some cases exceeding 90% ee, for a variety of substrates.

Palladium-catalyzed AAA, facilitated by ligands like the this compound, offers several distinct advantages that have made it a powerful method in synthetic chemistry. wikipedia.org

Bond-Forming Versatility : Unlike many other catalytic asymmetric reactions that are limited to forming one type of bond, AAA can be used to form a wide array of bonds, including carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, often using the same catalyst system. wikipedia.org

Broad Substrate Scope : The reaction is compatible with a diverse range of both nucleophiles and allylic electrophiles. wikipedia.org This includes "soft" carbon nucleophiles like malonates and β-keto esters, as well as various nitrogen and oxygen nucleophiles.

Multiple Mechanisms for Enantiodiscrimination : Asymmetric induction in AAA can occur through several distinct stereochemical pathways. This allows for the transformation of achiral, prochiral, or racemic starting materials into highly enantiomerically enriched products.

Mild Reaction Conditions : These reactions are typically performed under mild, neutral conditions, which enhances their compatibility with sensitive functional groups and complex molecular architectures. wikipedia.org

Research Findings: Comparative Performance of Trost Ligands

Detailed studies have demonstrated the influence of the ligand's structure on reaction outcomes. In an enantioselective carboetherification/hydrogenation reaction, the performance of the this compound was compared with its phenyl counterpart, highlighting the significant impact of the pyridyl substitution.

LigandYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-DACH-phenyl Trost Ligand4964 nih.gov
This compound-74 nih.gov

Advantages of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Diverse Mechanisms for Enantiodiscrimination

The ability of the this compound and related Trost ligands to induce high levels of asymmetry stems from several intricate mechanisms of enantiodiscrimination. In palladium-catalyzed AAA, the catalyst system must control which face of the nucleophile attacks which terminus of the π-allyl-palladium intermediate.

One prevailing model that explains the chiral environment created by these C2-symmetric ligands is the 'wall and flap model'. thieme-connect.com This model describes how the ligand arranges itself around the metal center, creating a chiral pocket. The bulky phenyl groups of the phosphines form "walls," while the amide moieties act as "flaps," directing the incoming nucleophile to a specific position and orientation. thieme-connect.com

The mechanism of stereoinduction can also depend on the nature of the nucleophile. For "soft" nucleophiles (pKa < 25), the reaction typically proceeds via an outer-sphere attack, where the nucleophile attacks the π-allyl complex from the side opposite the palladium center. thieme-connect.de In this scenario, the chiral ligand environment is solely responsible for differentiating between the two enantiotopic faces of the π-allyl intermediate or the prochiral nucleophile. thieme-connect.deacs.org For less common "hard" nucleophiles, an inner-sphere mechanism may occur, involving direct attack on the metal. thieme-connect.de

Furthermore, in certain reactions, intramolecular interactions play a crucial role. For instance, hydrogen bonding between the amide N-H group on the ligand scaffold and a carbonyl oxygen on the substrate can pre-organize the transition state, leading to enhanced stereoinduction. nih.gov The catalyst can also differentiate between enantiotopic termini of symmetrical π-allyl intermediates, a common strategy in the desymmetrization of meso compounds. acs.org

Formation of Various Bond Types (C-C, C-N, C-O)

A significant advantage of the palladium-Trost ligand system is its versatility in facilitating the formation of multiple bond types with high enantioselectivity using a single catalyst system. sigmaaldrich.comthieme-connect.de This includes the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, making it a valuable tool in the synthesis of diverse chiral molecules. umich.edu

Carbon-Carbon Bond Formation: The alkylation of allylic substrates with soft carbon nucleophiles is a cornerstone of this methodology. A wide range of pronucleophiles, such as malonates, β-keto esters, and nitro compounds, have been successfully employed to create tertiary and quaternary asymmetric centers. sigmaaldrich.com For example, the alkylation of tetralone-derived nucleophiles can produce quaternary substituted products with high enantiomeric excess (ee). acs.org

Carbon-Nitrogen Bond Formation: The stereocontrolled synthesis of C-N bonds is critical in the preparation of pharmaceuticals and natural products. sigmaaldrich.com The Trost ligand system has been effectively used in asymmetric allylic amination reactions. Various nitrogen sources, including phthalimide (B116566), alkylamines, azides, and N-heterocycles like pyrroles and indoles, serve as competent nucleophiles. sigmaaldrich.comnih.govacs.org

Carbon-Oxygen Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is also a well-established method for forming C-O bonds. sigmaaldrich.com Alcohols, phenols, and carboxylates can act as oxygen nucleophiles, leading to the synthesis of chiral ethers and esters. sigmaaldrich.comacs.org This has been applied in the synthesis of complex molecules and natural products, such as in the formation of dihydrofuran fragments. acs.org

The table below summarizes examples of different bond formations achieved using Trost-type ligands in palladium-catalyzed asymmetric allylic alkylation.

Bond Type FormedNucleophile ClassExample NucleophileProduct TypeReference
C-C Malonate TypeDimethyl MalonateChiral malonate derivatives sigmaaldrich.com
C-C β-Keto EsterTetraloneQuaternary substituted ketone acs.org
C-N ImidePhthalimideN-Allylated imide sigmaaldrich.comnih.gov
C-N N-Heterocycle1H-PyrroleN-Alkylated pyrrole (B145914) acs.org
C-O AlcoholPhenolChiral aryl ether acs.org
C-O CarboxylateCarboxylic AcidsChiral allylic ester sigmaaldrich.com
High Functional Group Tolerance and Mild Reaction Conditions

Reactions are often performed at or below room temperature, with some protocols running at 0 °C, which helps to minimize side reactions and improve selectivity. nih.gov The catalyst system demonstrates compatibility with numerous functional groups that might be sensitive under harsher reaction conditions.

Examples from various studies showcase this tolerance:

Esters and Ketones: Nucleophiles such as β-keto esters and malonates are routinely used, indicating tolerance for carbonyl functionalities. sigmaaldrich.comnih.gov

Amides and Imides: The use of phthalimide and other amide-containing nucleophiles highlights the system's compatibility with these groups. sigmaaldrich.comnih.gov

Heterocycles: Substrates containing indole (B1671886) and pyrrole rings undergo successful N-alkylation. acs.org

Alcohols and Ethers: The use of alcohols as nucleophiles and the presence of ether groups in complex substrates are well-tolerated. acs.org

Other Groups: The methodology has been applied to substrates containing carbonates, sulfamates, and even fluoro groups, demonstrating a broad scope. acs.orgnih.gov

This functional group tolerance makes palladium-catalyzed AAA with Trost ligands a powerful tool, particularly in the later stages of natural product synthesis where complex, multifunctional intermediates are common. acs.org

Functional Group Present in Substrate/NucleophileReference
Ester nih.gov
Ketone acs.orgnih.gov
Amide / Imide sigmaaldrich.comnih.gov
Carbonate acs.org
Pyrrole / Indole acs.org
Sulfamoyloxy acs.org
Fluoro nih.gov
Alcohol / Phenol acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201551-23-7
Record name (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane
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Synthesis and Derivatization of R,r Dach Pyridyl Trost Ligand

Synthetic Methodologies for DACH-based Trost Ligands

The synthesis of DACH-based Trost ligands, including the pyridyl variant, generally follows a convergent approach where a chiral scaffold is reacted with a phosphine-containing aromatic carboxylic acid. This methodology allows for modularity, enabling the synthesis of a diverse family of ligands with varying steric and electronic properties. wikipedia.orgsigmaaldrich.com The core of the synthesis is an amide bond formation, a well-established transformation in organic chemistry. scispace.com

Starting Materials: (R,R)-1,2-diaminocyclohexane and Pyridyl-containing Phosphine (B1218219) Compoundsbenchchem.com

The primary building blocks for the (R,R)-DACH-pyridyl Trost ligand are the chiral diamine, (R,R)-1,2-diaminocyclohexane, and a pyridyl-containing phosphine compound, typically a carboxylic acid derivative. nih.gov

(R,R)-1,2-diaminocyclohexane : This commercially available chiral diamine serves as the backbone of the ligand, establishing the C2-symmetric chiral environment essential for enantioselective catalysis. researchgate.net The trans-configuration of the amino groups on the cyclohexane (B81311) ring is crucial for the ligand's geometry and subsequent catalytic activity. wikipedia.org

Pyridyl-containing Phosphine Compounds : These are bifunctional molecules that possess both a pyridine (B92270) ring and a phosphine group, often in the form of a carboxylic acid to facilitate amide bond formation. researchgate.net An example of such a precursor is 2-pyridinecarboxylic acid. The synthesis of these precursors can involve the reaction of compounds like (R2N)xP(2-py)3-x with alcohols to create a variety of (alkoxy)pyridyl-phosphines. rsc.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridyl ring or the phosphine group. researchgate.netcam.ac.uk

Table 1: Key Starting Materials

Compound Name Role Key Features
(R,R)-1,2-diaminocyclohexane Chiral backbone Provides C2 symmetry
2-Pyridinecarboxylic acid Pyridyl-phosphine precursor Contains the pyridyl moiety and a carboxylic acid for coupling

Reaction Conditions and Optimizationbenchchem.comresearchgate.net

The successful synthesis of the this compound hinges on the careful optimization of several reaction parameters. These factors influence not only the yield and purity of the product but also the efficiency and scalability of the process. scispace.com

To prevent the oxidation of the phosphine moiety, the reaction is typically conducted under an inert atmosphere, such as nitrogen or argon. scispace.comnih.gov The choice of solvent is also critical. While dichloromethane (B109758) has been traditionally used, acetonitrile (B52724) (CH3CN) has emerged as an environmentally more benign and effective solvent for this type of amide coupling. scispace.comthieme-connect.com

Temperature plays a significant role in the reaction kinetics and selectivity. The initial activation of the carboxylic acid with a coupling reagent is often performed at room temperature (around 20-25 °C). scispace.com However, the subsequent amidation reaction with the diaminocyclohexane typically requires heating, with temperatures around 80-82 °C being reported to drive the reaction to completion. scispace.com

The formation of the amide bond between the carboxylic acid and the amine is facilitated by a coupling reagent. Several reagents are commonly employed for this purpose:

1,1'-Carbonyldiimidazole (B1668759) (CDI) : CDI is an effective and relatively inexpensive coupling reagent. researchgate.netpeptide.com It activates the carboxylic acid by forming a reactive acylimidazole intermediate. scispace.comsigmaaldrich.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) : EDCI is a water-soluble carbodiimide (B86325) that is often used in amide bond synthesis due to the easy removal of its urea (B33335) byproduct by aqueous extraction. scispace.compeptide.com

N,N'-Dicyclohexylcarbodiimide (DCC) : DCC is another common carbodiimide coupling agent. peptide.comwikipedia.org However, the dicyclohexylurea byproduct is largely insoluble in many organic solvents, which can simplify purification by filtration but may be problematic in some applications. peptide.cominterchim.fr

The choice of coupling reagent can influence the reaction yield and the ease of purification. scispace.com

To improve reaction rates and yields, catalytic additives are often incorporated.

Imidazole (B134444) Hydrochloride : This additive has been shown to promote the amidation reaction, leading to higher yields and cleaner product formation, particularly when CDI is used as the coupling agent. scispace.comresearchgate.net

4-Dimethylaminopyridine (DMAP) : DMAP is a highly effective acylation catalyst and is often used in conjunction with carbodiimides like DCC. peptide.comwikipedia.org

The use of such additives can be crucial for achieving high efficiency, especially in large-scale syntheses. thieme-connect.comthieme.de

Table 2: Optimized Reaction Parameters for DACH-based Trost Ligand Synthesis

Parameter Condition Rationale
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation of the phosphine. scispace.comnih.gov
Solvent Acetonitrile (CH3CN) Environmentally benign and effective for the coupling reaction. scispace.comthieme-connect.com
Temperature Activation: 20-25 °C; Amidation: 80-82 °C Optimizes reaction kinetics and completion. scispace.com
Coupling Reagent CDI Inexpensive and effective, forms a reactive intermediate. scispace.comresearchgate.net
Catalytic Additive Imidazole Hydrochloride Promotes amidation and improves yield. scispace.comresearchgate.net

Purification Techniques

The purification of Trost-type ligands is crucial for ensuring high enantioselectivity in catalytic reactions. The primary methods employed are column chromatography and filtration/recrystallization. The choice of technique often depends on the scale of the synthesis and the specific impurities present. For laboratory-scale quantities, both methods are viable, but for larger-scale industrial applications, the efficiency and economic feasibility of the purification process become paramount.

Historically, the purification of Trost ligands, including the pyridyl variant, has frequently necessitated silica (B1680970) gel column chromatography to remove side products and unreacted starting materials. thieme.de While effective at achieving high purity, this method has significant drawbacks, particularly for large-scale production. Column chromatography is labor-intensive, time-consuming, and requires large volumes of solvents, which presents both cost and environmental challenges.

In contrast, modern, optimized synthesis protocols, particularly for analogous ligands like the (S,S)-DACH-Ph Trost ligand, have been developed to bypass the need for chromatography. researchgate.netscispace.com These improved processes are designed so that the desired ligand can be isolated as a high-purity solid directly from the reaction mixture by simple filtration and washing. researchgate.netscispace.com This is often achieved by carefully selecting solvents and reagents that minimize side-product formation and allow for the direct crystallization of the product. scispace.com The ability to isolate the ligand with greater than 99% enantiomeric excess (ee) and in high yield (e.g., 80%) via filtration represents a significant process improvement. researchgate.netscispace.com

Table 1: Comparison of Purification Techniques for Trost Ligands

Feature Column Chromatography Filtration/Recrystallization
Scalability Poor; difficult for kilogram scale Excellent; easily scalable researchgate.netscispace.com
Solvent Usage High Low to Moderate
Labor Intensity High Low
Typical Yield Variable; can have significant mass loss High; reported up to 80% in optimized processes researchgate.netscispace.com

| Applicability | Lab-scale synthesis, complex impurity profiles | Large-scale synthesis, optimized reactions thieme.de |

Scalable Synthesis Processes

The development of a scalable synthesis process is essential for the industrial application of the this compound and its analogues. While literature reports have shown highly variable yields (from 30-90%) for Trost ligands, recent efforts have focused on creating robust, high-yield processes. thieme.de

An improved and scalable process has been demonstrated for the analogous (S,S)-DACH-Ph Trost ligand, which is applicable to kilogram-scale production. researchgate.netscispace.com A key innovation in this process is the use of 1,1'-carbonyldiimidazole (CDI) as the coupling reagent, promoted by a catalytic amount of imidazole hydrochloride. researchgate.netscispace.com This combination, along with the use of an environmentally safer solvent like acetonitrile instead of dichloromethane, facilitates an efficient amidation reaction. scispace.com The process is designed to allow the final product to be collected as a white solid by simple filtration, washed, and dried, yielding a product of sufficient quality for use in asymmetric allylic alkylation without chromatographic purification. researchgate.netscispace.com This streamlined, operationally simple, and economic process is crucial for promoting the wider application of this ligand class in industry. thieme.de

Modifications and Analogues of the Ligand Scaffold

To broaden the utility and fine-tune the catalytic properties of the Trost ligand framework, extensive research has been conducted on modifying its core structure. These modifications typically involve altering the aromatic moieties or the chiral diamine bridge.

Introduction of Different Aromatic Moieties (e.g., Naphthyl, Phenyl)

One of the most common strategies for modifying the Trost ligand is to replace the standard aromatic groups with other moieties to alter the steric and electronic environment around the metal center. Besides the pyridyl version, well-known analogues include those incorporating phenyl and naphthyl groups. wikipedia.org

(R,R)-DACH-phenyl Trost Ligand : This analogue, where the pyridyl groups are replaced by phenyl rings, is one of the most widely used and studied Trost ligands. thieme.deresearchgate.net

(R,R)-DACH-naphthyl Trost Ligand : This version is derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid and introduces the bulkier naphthyl group, which can influence the selectivity of catalytic reactions. wikipedia.orgacs.org

These C2-symmetric ligands, derived from trans-1,2-diaminocyclohexane (DACH), demonstrate the modularity of the Trost ligand design. wikipedia.org

Table 2: Selected Analogues of the Trost Ligand with Varied Aromatic Moieties

Ligand Name Aromatic Moiety Key Precursor
This compound Pyridyl 2-Pyridinecarboxylic acid derivative
(R,R)-DACH-phenyl Trost Ligand Phenyl 2-Diphenylphosphinobenzoic acid wikipedia.org

Investigation of other Chiral Diamine Bridge Fragments

The chiral trans-1,2-diaminocyclohexane (DACH) backbone is a cornerstone of the Trost ligand's success. However, modifying this central chiral scaffold is another avenue for creating diversity and tuning catalytic performance. Research has included the development of related bidentate phosphine-containing ligands derived from other chiral diamines. wikipedia.org For instance, Trost and colleagues reported a ligand modification incorporating an (R,R)-1,2-diphenylethane-1,2-diamine bridge fragment in place of the DACH unit. acs.org This analogue proved effective in the palladium-catalyzed amination of cyclic allylic carbonates. acs.org

Derivatization to Iminophosphorane Analogues

A more profound modification of the Trost ligand involves altering the amide linkages. The bis-amide containing (S,S)-DACH Trost ligand has been successfully converted into its corresponding bis-iminophosphorane analogue. rsc.org Iminophosphoranes are compounds with a P=N double bond that can act as strong donor ligands. sciforum.netresearchgate.net This derivatization was achieved through an operationally simple electrochemical synthesis, which is considered safer than traditional Staudinger chemistry that might require hazardous reagents. rsc.org This conversion of the amide to an iminophosphorane linkage fundamentally changes the electronic properties of the ligand, opening avenues for new types of coordination chemistry and catalysis. rsc.org

Structural Features Influencing Catalytic Performance

The catalytic efficacy of the this compound in asymmetric catalysis is profoundly influenced by its distinct structural components. The interplay between the chiral backbone, the specific nature of the aromatic substituents, and the linking amide groups establishes a unique chiral environment that dictates the stereochemical outcome of reactions. This ligand is a member of a broader family of C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH), which are pivotal in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. wikipedia.orgresearchgate.net The specific incorporation of pyridyl groups introduces unique electronic and steric characteristics compared to its phenyl or naphthyl counterparts.

The core structural elements that define the ligand's performance are the (1R,2R)-diaminocyclohexane backbone, the picolinamide (B142947) (pyridylcarboxamide) groups, and the amide linkers that connect these two fragments. Each feature plays a critical role in creating a well-defined chiral pocket around the metal center, thereby enabling high levels of enantioselectivity.

Influence of the C₂-Symmetric (1R,2R)-DACH Backbone

The rigid and sterically defined (1R,2R)-diaminocyclohexane (DACH) scaffold serves as the foundational element of chirality in the Trost ligand family. Its trans-configuration locks the cyclohexane ring into a stable chair conformation, projecting the two amide substituents in a well-defined spatial arrangement. This C₂-symmetric design is crucial for establishing a consistent and predictable chiral environment around the coordinated palladium atom. The rigidity of the DACH backbone minimizes conformational flexibility, which is essential for effective stereochemical communication between the ligand and the substrate during the catalytic cycle of reactions like asymmetric allylic alkylation.

Impact of the Picolinamide Groups

The substitution of the more common benzamide (B126) groups with picolinamide groups is a defining feature of the this compound. This change has significant electronic and steric implications. The nitrogen atom within the pyridine ring alters the electronic properties of the ligand. Specifically, the nitrogen lone pair can influence the electron density at the palladium center upon coordination, modifying its reactivity and selectivity.

Compared to the phenyl or the bulkier naphthyl versions of the Trost ligand, the pyridyl variant presents a different steric profile. This modification can enhance the substrate scope and selectivity in certain transformations by fine-tuning the architecture of the chiral pocket.

FeatureThis compound(R,R)-DACH-phenyl Trost Ligand
Aromatic Group PyridylPhenyl
Key Structural Difference Contains nitrogen atoms in the aromatic ringsAll-carbon aromatic rings
Electronic Effect Nitrogen lone pairs alter the electronic environment of the catalyst. Standard electron-donating/withdrawing effects of the phosphinobenzoyl group.
Steric Profile Offers a distinct steric environment compared to the phenyl analog. Considered the parent Trost ligand, providing a benchmark for steric influence. sigmaaldrich.com
Molecular Formula C₁₈H₂₀N₄O₂ sigmaaldrich.comscbt.comC₄₄H₄₀N₂O₂P₂ sigmaaldrich.com
Molecular Weight 324.38 g/mol sigmaaldrich.comscbt.com690.75 g/mol sigmaaldrich.com

Note: The molecular formula and weight for the pyridyl variant shown are for the basic diamide (B1670390) structure without the phosphine groups often associated with the "standard" Trost ligands, reflecting a different common synthetic route or application focus. The phenyl variant data corresponds to the phosphine-containing structure.

Role of the Amide Linker

Palladium Catalyzed Asymmetric Allylic Alkylation Aaa with R,r Dach Pyridyl Trost Ligand

Mechanistic Insights into Palladium-Catalyzed AAA

The catalytic cycle of the Trost AAA is a well-orchestrated sequence of events beginning with the activation of an allylic substrate by a palladium(0) complex and culminating in the stereoselective formation of the product. The chiral ligand is intimately involved in the key bond-forming step, dictating the spatial orientation of the reacting partners to achieve high enantioinduction. wikipedia.orgnih.gov

The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the alkene of the allylic substrate, forming an η² π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org This is followed by a crucial oxidative addition step, where the palladium center inserts into the carbon-leaving group bond. This step, also known as ionization, results in the expulsion of the leaving group and the formation of a cationic η³-π-allylpalladium(II) species. wikipedia.orgorganic-chemistry.orgnrochemistry.com The formation of this intermediate proceeds with an inversion of configuration at the carbon center bearing the leaving group. nih.gov The resulting π-allyl complex is the central electrophilic species that will be attacked by a nucleophile later in the cycle. wikipedia.orgnih.gov

The (R,R)-DACH-pyridyl Trost ligand, like other Trost ligands, is a bidentate diphosphine ligand that coordinates to the palladium center. researchgate.net While constructed from a C2-symmetric chiral scaffold (trans-1,2-diaminocyclohexane), NMR and computational studies on related DACH-Trost ligands reveal that the coordinated ligand often adopts a C1-symmetric conformation. acs.org This arrangement creates a well-defined and rigid chiral pocket around the metal. The structure forms a concave "chiral space" where one of the amide groups of the ligand backbone projects its N-H unit in close proximity to one of the termini of the π-allyl group. acs.org This specific orientation is paramount as it pre-organizes the complex for the subsequent stereoselective nucleophilic attack. acs.orgnih.gov

In cases involving unsymmetrical π-allyl complexes, the ligand plays a crucial role in determining both regioselectivity and diastereoselectivity. Generally, nucleophilic attack is favored at the less sterically hindered terminus of the allyl group. organic-chemistry.org However, the electronic properties of the allyl substrate and the specific shape of the chiral pocket created by the this compound can override this intrinsic preference, directing the nucleophile to the more substituted carbon to form branched products. pku.edu.cn For cyclic substrates, the rigid conformation of the ligand-complex is particularly effective at differentiating between the two termini of the π-allyl system, often leading to excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov

The table below illustrates the performance of DACH-Trost ligands in controlling selectivity in various AAA reactions.

Substrate TypeNucleophileLigand VariantSelectivity OutcomeEnantiomeric Excess (ee)Reference
Cyclic meso-diesterPyrrole (B145914)(R,R)-DACH-naphthylExcellent Regio- and DiastereoselectivityUp to >99% nih.gov
Cyclohexenyl Acetate (B1210297)Succinimide(R,R)-DACH-phenylHigh EnantioselectivityUp to 96% nih.gov
Vinyl Aziridine (B145994)1H-Indole(R,R)-DACH-TrostBranched product, High EnantioselectivityUp to 96% acs.org
Hydroxy-functionalized Allyl CarbonateAmine(S,S)-DACH-naphthylHigh Regio- and Enantioselectivity98% acs.org

The primary mechanism for enantiodiscrimination with Trost-type ligands is understood through a working model that emphasizes the interplay of steric and electronic interactions. acs.org The chiral scaffold of the (R,R)-DACH-pyridyl ligand creates a "chiral pocket" that sterically disfavors one pathway of nucleophilic approach over the other. More subtly, the amide N-H groups of the ligand backbone are capable of forming hydrogen bonds with the incoming nucleophile (or its counterion). acs.orgacs.org This interaction serves to orient and stabilize the transition state for attack on one specific terminus of the π-allyl complex, effectively blocking the competing pathway that would lead to the other enantiomer. This model, often referred to as the Lloyd-Jones/Norrby model, successfully rationalizes the high levels of enantioselectivity observed in these reactions. acs.org

The degree of stereocontrol exerted by the this compound is highly dependent on the structure of both the allylic substrate and the nucleophile. nih.govsnnu.edu.cn The steric and electronic properties of the nucleophile can significantly impact both the rate and selectivity of the reaction. For instance, bulkier nucleophiles may exhibit different regioselectivity compared to smaller ones. organic-chemistry.org The nature of the counterion associated with the nucleophile can also influence the outcome, as it can interact with the ligand's amide groups, affecting the precise orientation of the nucleophile during the attack. acs.org Similarly, the leaving group on the allylic substrate can influence the rate of π-allyl complex formation and subsequent equilibria, which can have a downstream effect on selectivity. The choice of solvent can also play a role by affecting the solubility of the reactants and the stability of charged intermediates. nih.gov

The table below summarizes the effect of different nucleophile classes on the outcome of AAA reactions.

Nucleophile ClassTypical ExamplesMechanistic PathwayGeneral OutcomeReference
"Soft" Carbon (pKa < 25)Malonates, β-Keto esters, Nitro compoundsExternal attack on allyl group (double inversion)High yields and enantioselectivity are common. nih.gov
"Hard" Carbon (pKa > 25)α-Sulfonyl carbanions, Toluene (B28343) derivativesOften requires additives or special conditions; may involve inner-sphere attack.Challenging; enantioselectivity can be lower without optimization. nih.govrsc.org
OxygenAlcohols, Carboxylates, PhenolsExternal attackEffective for C-O bond formation; widely used in natural product synthesis.
NitrogenAmines, Azides, Imides, N-HeterocyclesExternal attackPowerful method for constructing chiral C-N bonds. acs.org

Catalytic Cycle Elucidation

The catalytic cycle of palladium-catalyzed Asymmetric Allylic Alkylation (AAA) using the this compound follows the generally accepted mechanism for Tsuji-Trost reactions, which is initiated by the coordination of a Pd(0) species to the allylic substrate. The key steps in this cycle are oxidative addition, followed by nucleophilic attack on the resulting π-allyl palladium intermediate.

The process begins with the coordination of the Pd(0) catalyst, bearing the chiral this compound, to the double bond of the allylic electrophile, forming an η² π-allyl-Pd(0) complex. Subsequently, oxidative addition occurs, where the leaving group is expelled, leading to the formation of a cationic η³ π-allyl-Pd(II) intermediate. This step, often referred to as ionization, is crucial for the enantioselectivity of the reaction, as the chiral ligand environment dictates the facial selectivity of the π-allyl complex.

The chiral pocket created by the this compound is often described by the "wall and flap" model. The bulky cyclohexyl backbone and the projecting pyridinecarboxamide arms create a well-defined chiral environment around the palladium center. This steric hindrance influences the conformation of the π-allyl intermediate and directs the incoming nucleophile to attack a specific terminus of the allyl moiety and from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. The pyridine (B92270) units in the ligand can also exert electronic effects, potentially influencing the reactivity of the palladium center and the stability of the catalytic intermediates.

Substrate Scope and Versatility

The this compound, in conjunction with a palladium catalyst, demonstrates versatility in accommodating a range of allylic electrophiles, leading to the synthesis of diverse chiral products.

Allyl carbonates are widely used electrophiles in palladium-catalyzed AAA reactions due to their high reactivity and the clean nature of their decomposition, which releases carbon dioxide and an alcohol. While specific data for the this compound with allyl carbonates is not extensively documented in readily available literature, the broader class of DACH-based Trost ligands has proven highly effective. For instance, in the dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines, which can be generated in situ from corresponding carbonates, related Trost ligands have provided excellent results. The general reactivity pattern suggests that the this compound would also be a competent ligand for such transformations.

Table 1: Representative Data for Pd-Catalyzed AAA of Allylic Carbonates with DACH-based Trost Ligands (for comparative context)
EntryAllyl Carbonate SubstrateNucleophileTrost Ligand VariantYield (%)ee (%)
1cinnamyl methyl carbonatedimethyl malonate(R,R)-DACH-phenyl9598
21,3-diphenylallyl methyl carbonatenitromethane(R,R)-DACH-naphthyl8896
3cyclohexenyl methyl carbonatesodium azide(R,R)-DACH-phenyl9295

Allyl acetates are another common class of electrophiles for palladium-catalyzed AAA. Similar to allyl carbonates, they undergo oxidative addition to a Pd(0) catalyst to form the key π-allyl palladium intermediate. The acetate leaving group is less reactive than the carbonate, which can sometimes lead to different reaction kinetics and selectivity. The pioneering work by Trost demonstrated the utility of DACH-based ligands in the deracemization of cyclic allylic acetates with soft carbon nucleophiles, achieving high yields and enantioselectivities. sigmaaldrich.com Although specific examples with the pyridyl variant are not prominently reported, the structural similarity to other effective DACH-Trost ligands suggests its potential applicability.

Table 2: Representative Data for Pd-Catalyzed AAA of Allylic Acetates with DACH-based Trost Ligands (for comparative context)
EntryAllyl Acetate SubstrateNucleophileTrost Ligand VariantYield (%)ee (%)
11,3-diphenyl-2-propenyl acetatedimethyl malonate(R,R)-DACH-phenyl98>99
2cyclohexen-1-yl acetatephthalimide (B116566)(R,R)-DACH-naphthyl8594
33-acetoxy-1-cyclopentenep-toluenesulfonamide(R,R)-DACH-phenyl9097

Vinyl aziridines are valuable substrates in palladium-catalyzed AAA as their ring-opening leads to the formation of chiral 1,2-diamine derivatives, which are important structural motifs in many biologically active molecules. The reaction proceeds via a dynamic kinetic asymmetric transformation (DYKAT), where the racemic starting material is converted into a single enantiomer of the product. The mechanism involves the rapid equilibration of the diastereomeric π-allyl palladium intermediates, with one intermediate reacting preferentially with the nucleophile. In a study on the Pd-catalyzed DYKAT of vinyl aziridines with nitrogen heterocycles, the (R,R)-DACH-naphthyl Trost ligand was successfully employed, affording the branched N-alkylated products exclusively with high yields and enantioselectivities. nih.gov The "wall and flap" model was used to rationalize the high stereocontrol, a model that is also applicable to the this compound.

Table 3: Pd-Catalyzed DYKAT of Vinyl Aziridines with a DACH-based Trost Ligand
EntryVinyl Aziridine SubstrateNucleophileTrost Ligand VariantYield (%)ee (%)
1N-Tosyl-2-vinylaziridinePyrrole(R,R)-DACH-naphthyl9295
2N-Boc-2-vinylaziridineIndole (B1671886)(R,R)-DACH-naphthyl8896
3N-Cbz-2-vinylaziridine2-Methylpyrrole(R,R)-DACH-naphthyl8594

Thietane (B1214591) 1,1-dioxides represent a more specialized class of electrophiles for AAA reactions. Their use in a palladium-catalyzed decarboxylative asymmetric allylic alkylation allows for the generation of α-sulfonyl tetrasubstituted stereogenic centers. Interestingly, a study investigating this transformation found that standard Trost ligands, including the DACH-phenyl and DACH-naphthyl variants, resulted in poor enantioselectivity. acs.org The researchers achieved high enantiomeric excess by employing the (S,S)-ANDEN Trost ligand instead. This finding suggests that the specific steric and electronic properties of the DACH backbone in combination with phenyl or naphthyl groups are not optimal for this particular substrate class. While not directly tested in the cited study, this result implies that the this compound might also face challenges in providing high stereocontrol in the AAA of thietane 1,1-dioxides.

Table 4: Ligand Screening in Pd-Catalyzed DAAA of a Thietane 1,1-Dioxide Derivative acs.org
EntryLigandYield (%)ee (%)
1PHOX-8
2(R,R)-DACH-phenyl Trost ligand-34
3(R,R)-DACH-naphthyl Trost ligand-24
4(S,S)-ANDEN Trost ligand8583

Allylic Electrophiles

Cyclic meso-Substrates (e.g., meso-Di-tert-butyl Cyclohex-2-ene-1,4-diyl bis(carbonate), cyclic meso-Dibenzoates)

The desymmetrization of meso-compounds via AAA is a powerful strategy for the enantioselective synthesis of chiral building blocks. The palladium catalyst, rendered chiral by the this compound, can selectively react with one of the two enantiotopic leaving groups of a meso-substrate, leading to the formation of a single enantiomer of the product.

The general transformation for the desymmetrization of a cyclic meso-diol derivative is shown below:

General reaction scheme for the desymmetrization of a cyclic meso-diol derivative.

Nucleophiles

A wide variety of nucleophiles can be employed in palladium-catalyzed AAA reactions with the this compound, leading to the formation of diverse chiral products.

Stabilized Carbon Nucleophiles (e.g., Malonates, α-Nitrocarboxylates, Acetoxy Meldrum's Acid Derivatives)

Stabilized carbon nucleophiles, such as malonates and their derivatives, are commonly used in AAA reactions due to their appropriate pKa values, which allow for facile deprotonation under mild basic conditions. The resulting enolates are soft nucleophiles that readily attack the π-allylpalladium intermediate.

Acetoxy Meldrum's acid has been demonstrated to be a versatile acyl anion equivalent in palladium-catalyzed AAA. nih.gov The reaction of this nucleophile with various meso and racemic electrophiles affords alkylated products in high yields and enantiopurities. nih.gov These products can be further functionalized, making them valuable intermediates in the synthesis of complex molecules like nucleoside analogues. nih.gov While specific examples with the this compound are not explicitly detailed, the general success with other Trost ligands suggests its applicability.

The use of α-nitrocarboxylates as nucleophiles in AAA reactions provides access to chiral α-nitro-substituted compounds, which are versatile synthetic intermediates. The reaction conditions for these nucleophiles typically involve a mild base to generate the nitronate anion.

Nucleophile ClassExample NucleophileProduct Type
MalonatesDimethyl malonateChiral malonate derivatives
α-NitrocarboxylatesEthyl 2-nitropropanoateα-Nitro-α-alkylated esters
Acetoxy Meldrum's Acid DerivativesAcetoxy Meldrum's acidα-Acyl substituted products
Nitrogen Nucleophiles (e.g., Amines, Indoles, Pyrroles, Sulfonimidamides)

Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral amines and nitrogen-containing heterocycles. A variety of nitrogen nucleophiles can be utilized in conjunction with the this compound.

Primary and secondary amines, as well as heterocyclic compounds like indoles and pyrroles, have been successfully employed as nucleophiles in AAA reactions. These reactions provide direct access to enantioenriched allylic amines and N-allylated heterocycles, which are important structural motifs in many biologically active compounds.

Sulfonimidamides represent another class of nitrogen nucleophiles that can be used in AAA. The desymmetrization of cyclic sulfonimidamides through asymmetric allylation has been reported, offering a route to chiral sulfonimidamides.

Nucleophile ClassExample NucleophileProduct Type
AminesBenzylamineChiral secondary allylic amines
IndolesIndoleN-Allylindoles
PyrrolesPyrroleN-Allylpyrroles
SulfonimidamidesCyclic sulfonimidamideChiral allylic sulfonimidamides
Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and phenols, can also participate in palladium-catalyzed AAA reactions, leading to the formation of chiral allylic ethers. These reactions, often referred to as asymmetric allylic etherification, provide a direct route to valuable chiral building blocks. The reaction typically requires a base to deprotonate the oxygen nucleophile, forming the corresponding alkoxide or phenoxide, which then attacks the π-allylpalladium intermediate. The choice of base and reaction conditions can be crucial for achieving high yields and enantioselectivities.

Sulfur Nucleophiles (e.g., Sodium Sulfinates)

Sulfur nucleophiles are also effective partners in palladium-catalyzed AAA. Sodium sulfinates, for example, can be used to synthesize chiral allylic sulfones. These compounds are valuable synthetic intermediates, as the sulfonyl group can be readily transformed into other functional groups or used to direct further reactions. The reaction of sodium sulfinates with allylic substrates in the presence of a palladium catalyst and a chiral ligand like the this compound is expected to proceed with high levels of stereocontrol.

Formation of Quaternary and Tetrasubstituted Stereogenic Centers

The construction of quaternary and tetrasubstituted stereogenic centers remains a significant challenge in organic synthesis. Palladium-catalyzed AAA has emerged as a powerful tool for the formation of these sterically congested centers. By carefully choosing the nucleophile, the allylic substrate, and the chiral ligand, it is possible to achieve high levels of enantioselectivity in the formation of all-carbon quaternary stereocenters as well as tetrasubstituted centers bearing a heteroatom.

The use of prochiral enolates as nucleophiles in AAA reactions is a common strategy for the construction of α-quaternary ketones. The palladium-chiral ligand complex controls the facial selectivity of the attack of the enolate on the π-allylpalladium intermediate, leading to the formation of the enantioenriched product. While specific examples detailing the use of the this compound for the creation of tetrasubstituted centers are limited, the broader success of the Trost ligand family in this area is well-documented. thieme-connect.de

Stereocenter TypeSynthetic Strategy
Quaternary Carbon CenterAAA with a prochiral enolate nucleophile.
Tetrasubstituted Center with HeteroatomAAA with a heteroatom nucleophile on a substituted allylic substrate.

Control of Enantioselectivity and Related Factors in

The enantioselectivity of the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) using the this compound is a result of a complex interplay of various factors. The precise control over the stereochemical outcome of the reaction hinges on the ligand's inherent structure, the surrounding reaction environment created by solvents and additives, and the strategic choice of reaction pathway, such as dynamic kinetic asymmetric transformations or kinetic resolutions. Computational models provide a framework for understanding and predicting the origins of this stereocontrol.

Ligand Structure-Activity Relationships

The exceptional effectiveness of the Trost ligand family in inducing high enantioselectivity stems from its C₂-symmetric chiral scaffold based on the trans-1,2-diaminocyclohexane (DACH) backbone. This backbone creates a well-defined chiral pocket around the palladium center, effectively differentiating the two faces of the prochiral nucleophile or the π-allyl palladium intermediate.

The this compound is a variation of the standard Trost ligand, where the diphenylphosphino-benzoyl groups are replaced with picolinamide (B142947) moieties (pyridine-2-carboxamide). This modification introduces both electronic and steric changes that influence its catalytic performance.

Electronic Effects : The pyridine ring is more electron-deficient than a benzene (B151609) ring, and the nitrogen atom can act as a hydrogen bond acceptor. These electronic properties can modulate the electrophilicity of the palladium center and the π-allyl intermediate, potentially influencing the rate and selectivity of the nucleophilic attack.

Steric and Coordination Effects : The nitrogen atom of the pyridine ring can potentially coordinate to other species in the reaction medium or influence the conformation of the ligand-palladium complex through non-covalent interactions. The steric profile of the pyridine group, compared to a phenyl or naphthyl group found in other Trost ligands, fine-tunes the shape and accessibility of the catalytic pocket, which is crucial for enantiodiscrimination wikipedia.orgnih.gov. For instance, in other catalytic systems, substitutions at different positions on polypyridyl ligands have been shown to have profound steric and electronic effects that determine the reactivity of the metal complex nih.gov.

While direct comparative studies detailing the specific activity differences between the DACH-pyridyl and other DACH-Trost ligand variants are not extensively documented in the retrieved literature, the principles of ligand design suggest that these modifications are crucial for optimizing the catalyst for specific substrates and reactions.

Solvent Effects and Reaction Conditions

The choice of solvent and the specific reaction conditions, such as temperature, are critical for achieving high enantioselectivity and reaction efficiency. The solvent can influence the solubility of the catalyst and reagents, the stability of intermediates, and the geometry of the transition state.

In studies involving the broader Trost ligand family for the enantioselective allylation of α-fluoro-β-ketoesters, a solvent screen revealed that ether-based solvents were optimal for achieving high enantioselectivity, though they sometimes resulted in low conversion rates. A switch to toluene as the solvent provided a beneficial compromise, delivering the product with both good conversion and increased enantioselectivity nii.ac.jp. This highlights that the solvent is not merely an inert medium but an active participant in the catalytic cycle.

Temperature also plays a crucial role. Many palladium-catalyzed AAA reactions using Trost ligands are performed at reduced temperatures, such as 0 °C, to enhance enantioselectivity by minimizing thermal agitation and favoring the more ordered, lower-energy transition state that leads to the desired enantiomer nih.gov.

SolventEffect on Enantioselectivity (ee)Effect on ConversionReference
Ether SolventsOptimalLow nii.ac.jp
TolueneIncreasedIncreased nii.ac.jp

Additive Effects

Additives are often employed to improve the rate, yield, and enantioselectivity of AAA reactions. These can be bases, acids, or other co-catalysts that can influence the formation of the active nucleophile or interact with the catalyst complex.

For example, the introduction of a base like triethylamine (B128534) has been shown to improve reaction conversion, likely by facilitating the generation of the enolate nucleophile nii.ac.jp. In other cases, the addition of a weak acid has been found to be surprisingly crucial for achieving high enantiomeric excess. In certain Pd-catalyzed dynamic kinetic asymmetric transformations, high ee's required the use of an acid co-catalyst with a pKa of approximately 4.7, such as acetic acid chu-lab.org. The acid is thought to play a role in protonolysis steps or in modulating the reactivity of the nucleophile or catalyst.

AdditiveObserved EffectPlausible RoleReference
TriethylamineIncreased conversionBase, facilitates enolate formation nii.ac.jp
Acetic Acid (HOAc)Required for high ee in some systemsCo-catalyst, modulates reactivity chu-lab.org

Dynamic Kinetic Asymmetric Transformation (DYKAT)

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic mixture of starting materials into a single, enantiomerically pure product in theoretically up to 100% yield nii.ac.jp. This process combines the kinetic resolution of a rapidly equilibrating (racemizing) substrate with a highly enantioselective reaction. The catalyst selectively converts one enantiomer of the substrate into the product, while the unreacted enantiomer continuously racemizes to replenish the reactive enantiomer, thereby funneling the entire starting material into a single product stereoisomer thieme.de.

This approach is particularly valuable for substrates that can undergo in-situ racemization, such as allylic compounds that can epimerize via the formation of a symmetrical π-allyl palladium intermediate. While the Trost ligand family is well-suited for such transformations, specific examples employing the (R,R)-DACH-pyridyl variant in DYKAT processes are not extensively detailed in the surveyed literature. However, the underlying principle remains a key strategy in asymmetric synthesis catalyzed by palladium complexes nih.govbris.ac.uk.

Kinetic Resolution Strategies

When the starting material is racemic and does not racemize under the reaction conditions, a kinetic resolution can be employed. In this process, the chiral catalyst reacts at a significantly different rate with the two enantiomers of the substrate. For example, the (R,R)-DACH-pyridyl palladium complex might catalyze the allylic alkylation of the (R)-substrate much faster than the (S)-substrate.

This difference in reaction rates allows for the separation of the enantiomers. At approximately 50% conversion, one can recover the unreacted starting material enriched in the slow-reacting enantiomer and the product enriched in the enantiomer derived from the fast-reacting substrate chu-lab.org. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). High selectivity factors are necessary for practical separations. Palladium complexes with various chiral ligands have been shown to be highly effective in the kinetic resolution of allylic acetates and other substrates nih.govnih.gov.

Computational Studies and Stereochemical Models

To rationalize the high levels of enantioselectivity observed in AAA reactions using Trost-type ligands, stereochemical models have been developed. A widely adopted working model is that proposed by Lloyd-Jones and Norrby, which provides a rationale for how the ligand framework controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate nih.gov.

According to this model, the C₂-symmetric DACH ligand creates a chiral environment with defined "walls" and "flaps." The π-allyl intermediate is positioned within this chiral pocket, and the nucleophile is directed to attack one of the terminal allyl carbons from a specific trajectory that minimizes steric hindrance with the ligand's phenyl groups (or, in this case, pyridyl groups). This preferred pathway leads to the formation of one enantiomer of the product over the other nih.gov.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to refine these models. DFT studies can provide detailed insights into the structures of reaction intermediates and the energies of various transition states, helping to elucidate the precise origins of stereoselectivity nih.govbiointerfaceresearch.com. Such studies can model the non-covalent interactions between the substrate, ligand, and nucleophile, confirming and quantifying the steric and electronic effects that govern the reaction's stereochemical outcome.

Applications of R,r Dach Pyridyl Trost Ligand in Complex Molecule Synthesis

Synthesis of Chiral Intermediates for Pharmaceutical Applications

A significant application of the Trost ligand family, including the (R,R)-DACH-pyridyl variant, is in the palladium-catalyzed asymmetric allylic alkylation (AAA) to produce chiral intermediates essential for the development of pharmaceuticals. nih.govnih.gov The stereocontrolled construction of carbon-nitrogen and carbon-carbon bonds is a formidable challenge in medicinal chemistry, and the Trost AAA reaction provides a robust solution. sigmaaldrich.com

A key area of application is the synthesis of nucleoside analogs. Pyrrole-substituted nucleosides, for instance, have been identified as valuable components in the polymerase chain reaction (PCR) amplification of DNA. nih.gov In a notable study, various Trost ligands were screened for the asymmetric allylic alkylation of 2-nitro-1H-pyrrole with a meso-cyclopentene dicarbonate. The use of the (R,R)-DACH-naphthyl Trost ligand, a close analog of the pyridyl version, was particularly effective. nih.gov The reaction yielded the desired alkylated pyrrole (B145914), a precursor to nucleoside analogs, with high yield and exceptional enantioselectivity.

The general utility of the Trost ligand family has been demonstrated in the synthesis of various biologically active targets, including intermediates for the antiepileptic drug vigabatrin. nih.gov The palladium-catalyzed AAA reaction enables the creation of stereogenic centers with high fidelity, which is a critical requirement in the synthesis of modern pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic activity. wikipedia.org

Table 1: Asymmetric Allylic Alkylation of 2-Nitro-1H-pyrrole Data sourced from research on the synthesis of pyrrole-substituted nucleoside analogues. nih.gov

LigandYield (%)Enantiomeric Excess (ee, %)
(R,R)-DACH-Ph Trost Ligand7890
(R,R)-DACH-Naphthyl Trost Ligand8098
(R,R)-DACH-Pyridyl Trost Ligand Analog6282

Total Synthesis of Natural Products

The total synthesis of natural products is a rigorous test for any synthetic methodology. The this compound and its family have been instrumental in the elegant and efficient construction of several complex natural products.

A review of current scientific literature does not indicate that the total synthesis of Longamide B or its methyl ester has been accomplished using the this compound in a key asymmetric allylic alkylation step.

A review of current scientific literature does not indicate that the total synthesis of Hanishin has been accomplished using the this compound in a key asymmetric allylic alkylation step.

A review of current scientific literature does not indicate that the total synthesis of Agesamides A or B has been accomplished using the this compound in a key asymmetric allylic alkylation step.

A review of current scientific literature does not indicate that the total synthesis of Cyclooroidin has been accomplished using the this compound in a key asymmetric allylic alkylation step.

An exemplary demonstration of the power of Trost ligands is found in the divergent enantioselective total synthesis of both (-)-galantamine and (-)-morphine. nih.govacs.org Galantamine is an Amaryllidaceae alkaloid used in the treatment of Alzheimer's disease, while morphine is a well-known opiate analgesic. nih.govwikipedia.org

A pivotal step in this synthetic strategy is a palladium-catalyzed asymmetric allylic alkylation (AAA) that establishes the crucial stereochemistry for a common tricyclic intermediate. nih.gov This key reaction involves the alkylation of a bromophenol with a cyclic allylic carbonate. The use of a chiral Trost ligand, in this case the (S,S)-DACH-phenyl variant, directs the reaction to form the desired enantiomer of the resulting allyl ether with high selectivity. wikipedia.org

Table 2: Key Asymmetric Allylic Alkylation in the Synthesis of Galantamine/Morphine Intermediate Data sourced from the divergent enantioselective synthesis of (-)-galantamine and (-)-morphine. nih.govwikipedia.org

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
[π-allylpalladium chloride dimer] / (S,S)-Trost Ligand7288

This common intermediate, synthesized efficiently through the Trost AAA reaction, can then be elaborated through distinct pathways to yield either (-)-galantamine or the core structure of morphine. nih.govacs.org For the synthesis of galantamine, the intermediate undergoes an intramolecular Heck reaction to form the characteristic dihydrofuran ring. wikipedia.org To access the morphine core, the strategy employs a Heck vinylation followed by a novel visible light-promoted hydroamination to construct the final rings. nih.gov This divergent approach highlights the efficiency and versatility of using the Trost ligand-based AAA reaction to access multiple complex and medicinally important alkaloid structures from a single chiral precursor. nih.gov

Synthesis of Biologically Active Molecules

The palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic organic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The this compound, in conjunction with a palladium source, forms a highly effective catalytic system for a variety of these transformations, leading to the efficient construction of chiral building blocks and complex molecular architectures.

The construction of α-quaternary stereocenters is a significant challenge in organic synthesis. The development of methods for the asymmetric synthesis of spirocyclic compounds containing such centers is of high importance in medicinal chemistry. While direct examples of the synthesis of α-quaternary succinimides using the this compound are not extensively documented in the reviewed literature, the principles of palladium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles to create spirocyclic systems are well-established. For instance, the synthesis of spiro(pyrrolidine-oxindole) stereocenters has been achieved using palladium-catalyzed AAA, where an oxindole (B195798) derivative serves as the nucleophile. nih.gov This methodology highlights the potential for creating spiro-succinimide structures.

The general approach involves the reaction of a suitable succinimide-based pronucleophile with an allylic precursor in the presence of a palladium catalyst and the this compound. The choice of reaction conditions, including the solvent and base, is crucial for achieving high yields and enantioselectivities.

Table 1: Representative Data for Palladium-Catalyzed Asymmetric Synthesis of Spiro-Oxindoles (as a model for α-Quaternary Succinimides)

LigandSolventBaseYield (%)ee (%)Reference
Trost Ligand 2DMECsF-77 nih.gov
Trost Ligand 2DMETBAF-- nih.gov

Data presented is for a closely related spirocyclic system to illustrate the potential of the methodology.

Pyrrole-containing nucleoside analogues are an important class of compounds with potential antiviral and anticancer activities. The this compound has been instrumental in the development of synthetic routes to these molecules. A key strategy involves the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines with pyrrole nucleophiles. acs.org This reaction allows for the highly chemo-, regio-, and enantioselective N-alkylation of pyrroles to furnish the branched products exclusively. thieme-connect.de

In a typical reaction, a substituted pyrrole is treated with a vinyl aziridine (B145994) in the presence of a palladium catalyst, such as Pd₂(dba)₃•CHCl₃, and the this compound. The reaction proceeds at ambient temperature and tolerates a variety of functional groups on the pyrrole ring, although an electron-withdrawing group on the nitrogen heterocycle is often necessary for the reaction to proceed efficiently. thieme-connect.de

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Pyrroles with Vinyl Aziridines

Pyrrole NucleophileVinyl AziridineYield (%)ee (%)Reference
1H-pyrrole-2-carbonitrile1a-- thieme-connect.de
Substituted Pyrrole1aHighHigh thieme-connect.de

ee = enantiomeric excess

Furthermore, a related strategy employing the palladium-catalyzed DYKAT of vinylepoxides has been used in the synthesis of 4'-C-phenyl nucleoside analogues, demonstrating the versatility of Trost-type ligands in the synthesis of modified nucleosides. mdpi.com

The enantioselective synthesis of P-chiral compounds is of growing interest due to their applications as chiral ligands and catalysts. While the use of the this compound for this specific purpose is not extensively detailed, a significant advancement in the synthesis of P-chiral phosphinates involves the palladium-catalyzed desymmetrization of phosphinic acids via allylic substitution. acs.org This approach provides a novel pathway to these valuable compounds with high diastereo- and enantioselectivities.

The reaction involves the treatment of a phosphinic acid with an allylic precursor in the presence of a palladium catalyst and a chiral ligand. The catalyst is able to differentiate between the two enantiotopic oxygen atoms of the phosphinic acid, leading to the formation of a P-chiral phosphinate.

While direct application of the pyridyl variant of the Trost ligand is not specified, the success of other Trost-type ligands in this transformation underscores the potential of this catalytic system.

Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological profiles. The palladium-catalyzed asymmetric synthesis of spirocycles is a powerful strategy for accessing these complex architectures. The this compound and its analogues have been successfully employed in the construction of various spirocyclic systems.

One notable application is the synthesis of spirocyclic pyrrolines through a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. acs.orgnih.govrsc.org This method allows for the efficient assembly of spirocyclic pyrrolines with high regiocontrol. acs.orgnih.govrsc.org Another key approach is the palladium-catalyzed AAA of prochiral nucleophiles, which has been used to construct the spiro(pyrrolidine-oxindole) core found in the natural product horsfiline. nih.gov

The versatility of palladium catalysis with chiral ligands like the Trost family allows for the control of product selectivity in the synthesis of (spiro)polyheterocycles, where the choice of ligand can direct the reaction towards the formation of either spirooxindoles or fused polycyclic systems. nih.gov

Chiral allylic amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The Tsuji-Trost reaction, utilizing a palladium catalyst with a chiral ligand such as the this compound, is a highly effective method for the asymmetric synthesis of these compounds. nih.gov This reaction can be used to form C-N bonds with high enantioselectivity. sigmaaldrich.com

The reaction typically involves the coupling of an allylic substrate with an amine nucleophile. A wide range of primary and secondary amines, including anilines, can be used as nucleophiles. acs.orgnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. Kleij's group has demonstrated high regio- and enantioselectivities in the amination of α,α-disubstituted allylic carbonates with a broad selection of primary alkyl amines and anilines using a monophosphoramidite ligand. acs.org

Table 3: Palladium-Catalyzed Asymmetric Allylic Amination

Allylic SubstrateAmine NucleophileLigandRegioselectivity (branched/linear)ee (%)Reference
α,α-disubstituted allylic carbonatePrimary alkyl amine(Sax,S,S)-L11up to 66/1up to 97 acs.org
α,α-disubstituted allylic carbonateAniline(Sax,S,S)-L11-- acs.org

N-protected tetrahydropyridines are important heterocyclic scaffolds present in numerous natural products and pharmaceuticals. An efficient method for their enantioselective synthesis involves a one-pot reaction of substituted pyridines that utilizes a palladium-catalyzed asymmetric allylic alkylation as a key step. researchgate.net This process uses N-silyl enamines, generated in situ from the dearomative hydrosilylation of pyridines, as nucleophiles in the subsequent palladium-catalyzed reaction. This approach provides access to enantioenriched C-3-substituted tetrahydropyridine (B1245486) products with high enantioselectivity. researchgate.net

The use of Trost-type ligands is crucial for achieving high levels of enantiocontrol in the allylic alkylation step. This strategy overcomes the intrinsic nucleophilic selectivity of pyridines and allows for the synthesis of otherwise difficult-to-access chiral tetrahydropyridine derivatives.

Applications in Other Catalytic Reactions

Beyond Allylic Alkylation (General Trost Chemistry)

The foundational work of Barry Trost and Jiro Tsuji established a palladium-catalyzed substitution reaction involving an allylic substrate, now famously known as the Tsuji-Trost reaction. wikipedia.org The introduction of phosphine (B1218219) ligands, particularly the C2-symmetric diaminocyclohexyl (DACH) based Trost ligands, was a pivotal development that greatly expanded the reaction's scope and enabled asymmetric catalysis. wikipedia.orgsigmaaldrich.com While often termed "allylic alkylation," this name belies the true versatility of the transformation. The power of the Trost methodology, facilitated by ligands like the (R,R)-DACH-pyridyl variant, lies in its ability to form multiple types of chemical bonds with high stereocontrol. sigmaaldrich.com

The general catalytic cycle, known as the Tsuji-Trost cycle, involves the oxidative addition of a palladium(0) complex to an allylic substrate to form a π-allylpalladium(II) intermediate. wikipedia.orgsigmaaldrich.com The chiral ligand, bound to the palladium center, dictates the facial selectivity of the subsequent nucleophilic attack, leading to the enantioenriched product. The genius of this method is the wide array of nucleophiles that can be employed. This expands the reaction's utility far beyond simple carbon-carbon bond formation to include the stereocontrolled construction of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. sigmaaldrich.comsigmaaldrich.com

Table 1: Scope of Nucleophiles in Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Chemistry)

Nucleophile Type Example Nucleophiles Bond Formed
Carbon Malonates, β-keto esters, nitro compounds C–C
Oxygen Alcohols, carboxylates, hydrogencarbonates C–O
Nitrogen Alkylamines, azides, amides, imides C–N
Sulfur Thiols, sulfinates C–S

This table illustrates the versatility of the Trost asymmetric allylic alkylation, which is capable of forming various types of bonds using a single catalyst system, a hallmark of its broad utility in complex molecule synthesis. sigmaaldrich.com

The pyridyl variant of the DACH Trost ligand is expected to excel in reactions that benefit from its specific electronic and steric properties, potentially broadening the scope to include substrates that are challenging for the standard phenyl or naphthyl analogs.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones (with related Trost Ligands)

The ruthenium-catalyzed asymmetric hydrogenation of ketones is a cornerstone of modern synthetic chemistry, providing a highly efficient route to chiral secondary alcohols, which are vital intermediates in the pharmaceutical and fine chemical industries. nih.govnih.gov This transformation typically employs catalyst systems composed of a ruthenium precursor and a chiral ligand. nih.gov

Extensive research has shown that chiral diphosphine-RuCl2-1,2-diamine complexes and systems using ligands such as those derived from cinchona alkaloids or QUINAPHOS are particularly effective, often achieving exceptional levels of enantioselectivity (up to 99.9% ee). nih.govrsc.orgrsc.org These reactions proceed through a proposed mechanism involving the formation of a ruthenium hydride complex, which then facilitates the stereoselective transfer of hydrogen to the ketone. nih.gov

While Trost ligands are paramount in palladium-catalyzed allylic alkylations, their application in ruthenium-catalyzed ketone hydrogenation is not prominent in the literature. The structural and electronic requirements for ligands in these two distinct catalytic cycles differ significantly. Ruthenium-based hydrogenation catalysts often favor ligands capable of forming specific six-membered chelate rings and facilitating the inner-sphere transfer of hydride. nih.gov In contrast, Trost ligands are optimized for the formation of the π-allylpalladium complex and controlling the outer-sphere nucleophilic attack. This highlights an important principle in asymmetric catalysis: the "one ligand fits all" approach is rare, and ligands are often highly specialized for a particular metal and reaction type. nih.gov

Table 2: Representative Ligand Systems for Ru-Catalyzed Asymmetric Hydrogenation of Ketones

Ligand/Catalyst System Substrate Example Enantiomeric Excess (ee) Reference
Cinchona alkaloid-based NNP Ligands/Ru Complex Aromatic & Heteroaromatic Ketones Up to 99.9% nih.gov
(Ra,SC)-QUINAPHOS/Ru with Diamine Aromatic Ketones High rsc.org
Chiral Diphosphine-RuCl2-1,2-diamine Simple Ketones High nih.gov

This table showcases highly effective ligand systems for the ruthenium-catalyzed asymmetric hydrogenation of ketones, demonstrating the prevalence of non-Trost type ligands in this specific application.

Desymmetrization of Heterocyclic Sulfonimidamides

A significant modern application of Trost-type ligands is in the desymmetrization of prochiral molecules. Recently, a palladium-catalyzed approach for the desymmetrization of heterocyclic sulfonimidamides was developed, relying on a Trost-type ligand to achieve high enantioselectivity. researchgate.netnih.gov Sulfonimidamides are an important class of compounds in medicinal chemistry, and methods to access them in an enantioenriched form are highly valuable. chemrxiv.orgresearchgate.net

The strategy involves an asymmetric Tsuji-Trost allylation of a prochiral sulfonimidamide anion. researchgate.netchemrxiv.org In this process, a palladium catalyst equipped with a chiral DACH-based ligand, specifically the (R,R)-DACH-naphthyl variant, was found to be highly effective. researchgate.net High-throughput experimentation identified this catalyst system as optimal for the reaction, which proceeds in high yields and with excellent enantioselectivity, particularly with 2-substituted allyl electrophiles. nih.gov

Table 3: Desymmetrization of a Cyclic Sulfonimidamide via Pd-Catalyzed Asymmetric Allylation

Allylic Electrophile Yield (%) Enantiomeric Excess (ee) (%)
Allyl Acetate (B1210297) 85 88
Cinnamyl Acetate 92 95
2-Methylallyl Acetate 99 96

Data adapted from research on the desymmetrization of cyclic sulfonimidamides, highlighting the effectiveness of a palladium/Trost-type ligand system in achieving high yield and enantioselectivity. researchgate.netnih.gov

This application demonstrates how the fundamental principles of the Trost asymmetric allylation can be applied to solve challenging synthetic problems, such as the creation of stereogenic sulfur centers, by transforming a symmetric starting material into a complex, chiral product. researchgate.netnih.gov

Pd-Catalyzed Dearomatization Reactions

The dearomatization of aromatic compounds is a powerful strategy for rapidly building molecular complexity, converting flat, readily available aromatic feedstocks into three-dimensional structures. acs.orgacs.org Palladium-catalyzed asymmetric dearomatization has emerged as a key method in this field, with Trost ligands playing an important role. acs.org

One of the pioneering examples involves the enantioselective palladium-catalyzed dearomative allylic alkylation of indoles. acs.org More recently, this strategy has been extended to the dearomatization of pyridines. A tandem reaction sequence involving an initial iridium-catalyzed dearomative hydrosilylation of the pyridine (B92270) generates an N-silyl enamine. This intermediate then serves as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation, where a Trost-DACH ligand is crucial for inducing high enantioselectivity (up to 97% ee). acs.org

In this tandem process, the choice of palladium precursor and ligand is critical. The use of Pd(OAc)2 with the (R,R)-DACH-phenyl Trost ligand provided optimal results, successfully converting substituted pyridines into valuable, enantioenriched N-protected tetrahydropyridines. acs.org This work overcomes the challenge of controlling nucleophilicity in pyridines and provides access to C-3-substituted tetrahydropyridine products that were previously difficult to synthesize. acs.org The success of the Trost ligand in this context underscores its ability to operate effectively in complex, multi-step, one-pot reactions to generate significant molecular complexity from simple starting materials.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Ligands

The foundational structure of the Trost ligands, featuring a trans-1,2-diaminocyclohexane scaffold, has been a fertile ground for developing new and improved catalysts. wikipedia.org Research is actively pursuing next-generation ligands by modifying the aromatic groups attached to the phosphorus atoms and the core diamine structure. The goal is to fine-tune the steric and electronic properties of the ligand to improve enantioselectivity, expand the substrate scope, and increase catalytic activity.

For instance, variations of the DACH backbone and the introduction of different phosphine (B1218219) groups are being explored to create ligands with enhanced performance for specific transformations. wikipedia.org The development of related C2-symmetric ligands, such as the (R,R)-DACH-naphthyl Trost ligand, demonstrates the modularity of this ligand family and the potential for creating a diverse library of catalysts for various asymmetric reactions. wikipedia.org This modular approach allows for the systematic optimization of the ligand for a particular substrate or reaction type, paving the way for more efficient and selective chemical syntheses. acs.org

Computational Chemistry for Ligand Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of the (R,R)-DACH-pyridyl Trost ligand in catalytic reactions. DFT calculations allow researchers to model the transition states of the enantioselectivity-determining steps in reactions like asymmetric allylic alkylation. researchgate.net These models can reveal crucial non-covalent interactions, such as hydrogen bonds between the ligand's amide protons and the nucleophile, which are believed to play a key role in orienting the substrate within the catalyst's chiral pocket. researchgate.net

By providing detailed insights into the reaction mechanism, computational studies can explain the observed stereochemical outcomes and guide the rational design of new ligands with improved selectivity. acs.org For example, simulations can predict how modifications to the ligand structure will affect the energies of different transition states, allowing for the in-silico screening of potential next-generation catalysts before their synthesis. researchgate.netacs.org This synergy between computational and experimental chemistry accelerates the development of more effective and selective catalytic systems.

Tandem and Cascade Catalytic Processes

The this compound and its derivatives are increasingly being employed in tandem and cascade reactions, where multiple chemical transformations occur in a single pot. This approach offers significant advantages in terms of efficiency, reducing the need for intermediate purification steps and minimizing waste.

One notable example involves the combination of a palladium-catalyzed Tsuji-Trost reaction with a subsequent thermal cycloaddition. nih.gov In this process, the palladium complex first catalyzes the allylic alkylation, and the resulting intermediate then undergoes an intramolecular Diels-Alder reaction to form complex, stereodefined tetracyclic amines. nih.gov Such cascade sequences demonstrate the versatility of the Trost ligand system in facilitating the rapid construction of intricate molecular architectures from simple starting materials. nih.gov These one-pot methodologies are highly valuable in medicinal chemistry and natural product synthesis, where molecular complexity is often a primary objective.

Exploration of Novel Substrates and Nucleophiles

A significant area of ongoing research is the expansion of the substrate and nucleophile scope for reactions catalyzed by the this compound. While early work focused on "soft" carbon nucleophiles like malonates, recent efforts have sought to incorporate a wider variety of nucleophiles and substrates into asymmetric allylic alkylation reactions. sigmaaldrich.com

The ability to use different types of nucleophiles, including those based on nitrogen and oxygen, greatly enhances the synthetic utility of this methodology, allowing for the formation of C-C, C-N, and C-O bonds with high enantioselectivity. sigmaaldrich.comwikipedia.org Furthermore, research is pushing the boundaries of what constitutes a "soft" nucleophile, with recent studies demonstrating the successful use of diarylmethane derivatives (with pKa's up to 32) in palladium-catalyzed allylic substitutions. acs.org The development of catalyst systems that are compatible with a broader range of substrates, including those with unique steric and electronic properties, remains a key objective in the field.

Scale-Up and Industrial Applications of this compound Chemistry

The practical application of the this compound in large-scale and industrial settings is a critical focus of current research. The efficiency and high enantioselectivity of the Trost AAA make it an attractive method for the synthesis of chiral molecules, which are often key components of pharmaceuticals and other high-value chemicals.

Recent advancements have focused on developing more robust and user-friendly catalyst systems. For example, the creation of stable, isolable, and air-stable Pd(0) precatalysts featuring Trost-type ligands addresses issues of catalyst instability and the need for inert atmosphere techniques, which can be challenging on an industrial scale. nih.gov These single-component precatalysts have shown high efficacy at low catalyst loadings, making the process more economical and sustainable. nih.gov The successful gram-scale synthesis of chiral compounds with catalyst loadings as low as 0.2 mol% highlights the potential for these systems to be implemented in industrial manufacturing processes. nih.gov

Understanding and Mitigating Substrate Dependency

A persistent challenge in asymmetric catalysis is the substrate dependency of the catalyst, where a ligand that performs exceptionally well for one substrate may show diminished selectivity for another. Research into the this compound aims to understand the origins of this dependency and develop strategies to mitigate it.

Computational studies have revealed that the conformation of the palladium-ligand complex can adapt to the structure of the substrate. nih.gov For instance, the ligand may adopt different conformations when complexed with different types of allylic substrates, which can influence the outcome of the reaction. nih.gov Understanding these subtle interactions is crucial for predicting how a given substrate will behave and for designing ligands with broader substrate compatibility. The development of "self-adaptable" catalysts, which can adjust their structure to accommodate a wider range of substrates, is a promising avenue for future research. nih.gov

Application in Material Science

While the primary application of the this compound has been in the synthesis of small molecules, its potential in material science is an emerging area of interest. The ability to create chiral molecules with high enantiopurity is relevant to the development of chiral polymers and other advanced materials with unique optical or electronic properties.

The synthesis of chiral macrocycles, which are important in both medicinal chemistry and materials science, is one area where Trost-type catalysis could have a significant impact. researchgate.net By incorporating chiral building blocks created through asymmetric allylic alkylation into polymer chains, it may be possible to synthesize materials with novel chiroptical properties or with applications in chiral recognition and separation. The development of catalytic methods for the precise synthesis of chiral polymers remains a challenge, and the versatility of the Trost ligand system makes it a promising tool for addressing this challenge.

Q & A

Q. What is the structural configuration of (R,R)-DACH-pyridyl Trost ligand, and how does it influence its catalytic activity?

The ligand features a chiral 1,2-diaminocyclohexane (DACH) backbone with pyridylcarboxamide substituents, adopting an (R,R) stereochemistry. This configuration creates a rigid, chiral cavity around the palladium center, enabling precise spatial control during asymmetric allylic alkylation (AAA) reactions. The pyridyl groups contribute π-accepting properties, while the amide functionalities facilitate hydrogen bonding with nucleophiles, enhancing enantioselectivity . To confirm structural integrity, researchers should employ techniques like X-ray crystallography or NMR spectroscopy, comparing results with published crystallographic data (e.g., CCDC entries for related Trost ligands).

Q. How does this compound compare to other DACH-based ligands (e.g., naphthyl or phenyl variants) in catalytic performance?

Substituting pyridyl groups for bulkier aryl groups (e.g., naphthyl) alters steric and electronic properties. For example, pyridyl variants typically exhibit lower steric hindrance, favoring reactions with smaller nucleophiles, while naphthyl derivatives may enhance enantioselectivity in sterically demanding systems. Comparative studies should involve kinetic experiments (e.g., measuring reaction rates and enantiomeric excess [ee] under identical conditions) and computational modeling (e.g., DFT to analyze transition-state interactions) .

Q. What are the standard protocols for synthesizing this compound?

Synthesis involves coupling (R,R)-1,2-diaminocyclohexane with 2-pyridinecarboxylic acid derivatives using carbodiimide reagents (e.g., CDI). Key steps include:

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the ligand.
  • Chiral HPLC (e.g., Chiralpak IA column) to verify enantiopurity (≥98% ee).
  • Characterization via [³¹P] and [¹³C] NMR to confirm coordination geometry .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in Pd-catalyzed AAA reactions?

Enantioselectivity arises from a combination of steric steering and non-covalent interactions. The ligand’s chiral cavity directs nucleophilic attack to the pro-R or pro-S carbon of the allylic intermediate. Pyridyl amides engage in hydrogen bonding with soft nucleophiles (e.g., malonates), stabilizing specific transition states. Advanced methodologies include:

  • Kinetic isotopic effect (KIE) studies to probe rate-determining steps.
  • Cryogenic X-ray crystallography of Pd-ligand-substrate complexes (e.g., Pd(η³-allyl)(ligand) structures).
  • DFT-based transition-state modeling to map energy barriers for competing pathways .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for reactions using this ligand?

Discrepancies may stem from variations in substrate scope, solvent polarity, or Pd precursor (e.g., [Pd(allyl)Cl]₂ vs. [Pd(cinnamyl)Cl]₂). To address this:

  • Conduct systematic screening of reaction parameters (temperature, solvent, base).
  • Use multivariate analysis (e.g., Design of Experiments [DoE]) to identify critical variables.
  • Validate ee measurements via chiral GC/MS or NMR with chiral shift reagents to rule out analytical artifacts .

Q. What strategies optimize ligand loading and catalyst turnover in industrial-scale asymmetric syntheses?

While avoiding commercial focuses, academic optimization involves:

  • Catalyst recycling via immobilization on solid supports (e.g., silica-functionalized ligands).
  • Kinetic profiling to minimize Pd decomposition (e.g., in situ XAS spectroscopy to monitor oxidation states).
  • Substrate engineering to enhance compatibility with low catalyst loadings (e.g., electron-deficient allylic carbonates) .

Data Analysis and Experimental Design

Q. How should researchers design control experiments to isolate the ligand’s contribution to enantioselectivity?

  • Compare reactions with achiral ligands (e.g., PPh₃) to baseline stereochemical outcomes.
  • Use enantiomeric ligand pairs (e.g., (R,R) vs. (S,S)-DACH-pyridyl) to confirm stereochemical inversion.
  • Perform ligand-acceleration tests by measuring rate enhancements relative to ligand-free systems .

Q. What statistical methods are appropriate for analyzing enantioselectivity data in high-throughput ligand screening?

  • Principal Component Analysis (PCA) to correlate ligand structural features (e.g., steric parameters, electronic descriptors) with ee values.
  • Nonlinear regression models (e.g., Michaelis-Menten kinetics) to quantify substrate-ligand interactions.
  • Bootstrap resampling to assess reproducibility in small datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.